5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings
Preparation Methods
The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors under specific conditions.
Introduction of the Chloromethyl Group: Chloromethylation is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have a pyrazine ring instead of a pyridine ring, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C11H10ClN5O |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10ClN5O/c1-2-8-13-11(18-16-8)7-4-3-5-17-9(6-12)14-15-10(7)17/h3-5H,2,6H2,1H3 |
InChI Key |
RSNAIAHATOKKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CN3C2=NN=C3CCl |
Origin of Product |
United States |
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